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The table below summarizes the key efficacy and safety findings from the Phase I, first-in-human study of

BIIB028, a prodrug designed to inhibit Heat Shock Protein 90 (Hsp90) [1].

Parameter Results / Methodology

Study Design Phase I, dose-escalation (3+3 design) in patients with

advanced solid tumors [1].

Dosing Intravenous BIIB028 administered twice weekly in 21-day

cycles [1].

Maximum Tolerated Dose (MTD) 144 mg/m² [1].

Dose-Limiting Toxicities (DLTs) Syncope (n=1) and fatigue (n=1) [1].

Most Common Related Adverse
Events (All Grades)

Fatigue (46%), diarrhea (44%), nausea (44%), vomiting

(29%), hot flushes (29%) [1].

| Pharmacodynamic Evidence of Target Engagement | • Significant increase in Hsp70 in peripheral blood

mononuclear cells (PBMCs). • Decreased circulating HER2-extracellular domain (all patients at dose levels

≥48 mg/m²) [1]. | | Best Overall Response (Per RECIST 1.0) | No partial or complete responses observed.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s547871?utm_src=pdf-body
https://www.smolecule.com/products/s547871?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://www.smolecule.com/products/s547871?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Stable disease (SD) for ≥8 cycles (24 weeks) was achieved in 5 patients (12%), with durations of 6, 6, 8,

12.5, and 19 months [1]. |

RECIST 1.1 Protocol for Tumor Response Evaluation

Response Evaluation Criteria in Solid Tumors (RECIST) is a standard method to measure how tumors

respond to treatment [2]. The following workflow and table detail the core operational protocol for applying

RECIST 1.1.
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Operational Protocol for RECIST 1.1 Assessment

Step Action
Key
Specifications

1. Baseline
Imaging

Perform CT (preferred) within 4 weeks before treatment. Slice
thickness ≤5 mm and i.v. contrast are mandatory [2].

| 2. Lesion Classification | Target Lesions: Up to 5 total lesions maximum (max. 2 per organ). They must be

measurable with a longest diameter (LD) ≥10 mm (lymph nodes by short axis (SA) ≥15 mm). Calculate the
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Sum of LD (SLD) [2] [3]. Non-Target Lesions: All other pathological lesions. These are not measured but

recorded as "present" [2]. | Measurable examples: Solid lung/liver metastases ≥10 mm, pathologic lymph

nodes (SA ≥15 mm). Non-measurable examples: Ascites, pleural effusion, lymphangitic carcinomatosa,

bone lesions without a soft-tissue component [2]. | | 3. Follow-up & Measurement | Perform scans every 6-

12 weeks. Compare the current SLD with the baseline SLD and the nadir SLD (smallest SLD recorded on

study). Each target lesion must be measured, even if very small (assign a default value of 5 mm if too small

to measure precisely) [2]. | | | 4. Define Response | Determine the patient's overall response by integrating

the status of target lesions, non-target lesions, and new lesions according to the criteria table below [2]. | |

RECIST 1.1 Response Criteria Categories [2]

Response Target Lesions Non-Target Lesions
New
Lesions

Complete
Response (CR)

Disappearance of all lesions. All
pathological lymph nodes must have

SA <10 mm.

Disappearance of all non-
target lesions.

No

Partial
Response (PR)

≥30% decrease in SLD relative to

baseline.

Non-CR/Non-PD (e.g.,

persistent but not
progressing).

No

Stable Disease
(SD)

Neither sufficient shrinkage for PR nor
sufficient increase for PD.

Non-CR/Non-PD. No

Progressive
Disease (PD)

≥20% increase in SLD relative to
nadir, AND an absolute increase of ≥5

mm.

Unequivocal progression
of non-target disease.

Yes

Application Notes for BIIB028 Trial Analysis

Stable Disease as Primary Signal: In the BIIB028 Phase I trial, the primary indicator of clinical
activity was prolonged stable disease rather than tumor shrinkage [1]. This is a common finding in

early-phase trials of cytostatic agents and underscores the importance of precise RECIST
measurements to identify patients who benefit from treatment.
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Pharmacodynamic Correlates: The observation of Hsp70 induction and HER2-ECD reduction at

doses ≥48 mg/m² provides crucial evidence of target engagement [1]. This biomarker data should be
correlated with clinical outcomes (like stable disease) to identify the biologically effective dose, which

may be as important as the maximum tolerated dose.
Handling Specific Lesions: Be aware of RECIST nuances. For example, do not measure lesions

after local therapy like RF ablation, and do not consider new sclerotic bone lesions as progressive
disease if they represent a healing response [2].

Hsp90 Inhibition Mechanism of BIIB028

BIIB028 is a prodrug converted to the active metabolite CF2772, which binds to the N-terminal ATP-binding

domain of Hsp90 [1]. Hsp90 is a molecular chaperone critical for the stability and function of numerous

oncogenic client proteins, such as HER2, EGFR, AKT, and RAF [1] [4]. By inhibiting Hsp90's chaperone

function, BIIB028 promotes the proteasomal degradation of these clients, disrupting multiple oncogenic

signaling pathways simultaneously and leading to tumor growth inhibition and apoptosis in preclinical

models [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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